5-chloro-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-carboxamide
Description
5-Chloro-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-carboxamide (hereafter referred to as Compound X) is a structurally complex heterocyclic molecule featuring a fused benzo-pyrido-oxazocin core, a thiophene-2-carboxamide substituent, and a chlorine atom at the 5-position of the thiophene ring.
Structural elucidation of Compound X would likely rely on techniques such as X-ray crystallography (using programs like SHELX for refinement ) and NMR spectroscopy (as demonstrated in studies of analogous compounds ). The presence of the chloro-thiophene group may influence electronic properties and binding interactions, distinguishing it from related derivatives.
Properties
IUPAC Name |
5-chloro-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-17-7-6-16(26-17)18(23)21-12-4-5-15-14(11-12)19(24)22-9-2-1-3-13(22)8-10-25-15/h4-7,11,13H,1-3,8-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTHDLRPOWGJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-carboxamide is a complex organic compound exhibiting significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocycles and functional groups. The synthetic pathway often includes the formation of the oxazocin ring followed by the introduction of the thiophene moiety and subsequent chlorination.
Antimicrobial Activity
Research has demonstrated that compounds containing nitrogen heterocycles exhibit promising antimicrobial properties. For instance, studies have shown that derivatives similar to 5-chloro-N-(13-oxo...) possess significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 5-chloro-N-(13-oxo...) | E. coli | 15 | |
| 5-chloro-N-(13-oxo...) | S. aureus | 18 | |
| 5-chloro-N-(13-oxo...) | P. aeruginosa | 12 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The effectiveness varies across different cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 10 | Apoptosis induction | |
| MCF-7 | 15 | Cell cycle arrest | |
| A549 | 12 | ROS generation |
Case Studies
- Study on Antimicrobial Effects : A comprehensive study assessed the antimicrobial effects of various derivatives of the compound. The results indicated a correlation between structural modifications and increased antimicrobial potency.
- Evaluation in Cancer Models : In vivo studies using mouse models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. This suggests potential for further development as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : The compound could act as a modulator for certain receptors involved in apoptosis and cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound X shares key features with several classes of bioactive molecules, including macrolides, alkaloids, and synthetic heterocycles. Below is a comparative analysis based on structural, spectroscopic, and hypothetical pharmacological attributes:
Table 1: Structural and Functional Comparison
* Estimated values based on structural analogs.
Key Findings:
Structural Differentiation via NMR: As shown in studies of Rapa analogs , NMR chemical shifts in specific regions (e.g., δ 29–36 and 39–44 ppm) can highlight substituent-induced electronic changes. For Compound X, the chloro-thiophene group would likely perturb chemical shifts in analogous regions, distinguishing it from non-halogenated derivatives (Figure 1). Figure 1: Hypothetical NMR Comparison Region A (δ 39–44 ppm): Downfield shifts due to electron-withdrawing Cl atom. Region B (δ 29–36 ppm): Minimal changes, indicating preserved core geometry.
Crystallographic Insights :
Programs like SHELX enable precise determination of bond lengths and angles. Compound X’s fused ring system may exhibit unique torsion angles compared to salternamides (e.g., Salternamide E ), affecting molecular packing and stability.
LC/MS Profiling: Marine actinomycete metabolites, such as Salternamide E, are prioritized using LC/MS for mass fragmentation patterns . Compound X’s chlorine atom would produce a distinct isotopic signature (3:1 [M]:[M+2] ratio), aiding identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
